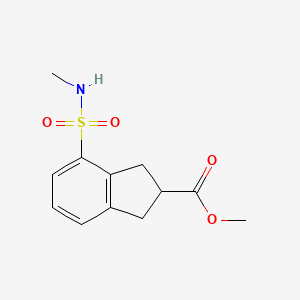
methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is a chemical compound with a unique structure that includes a sulfamoyl group and an indene carboxylate moiety
Preparation Methods
The synthesis of methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of methylsulfamoyl chloride with an appropriate indene derivative. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield and purity .
Chemical Reactions Analysis
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of enzymes such as carbonic anhydrase, which is involved in various physiological processes and diseases
Biological Research: It is used in the study of enzyme inhibition and the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials
Mechanism of Action
The mechanism of action of methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by this enzyme .
Comparison with Similar Compounds
Methyl 4-(N-methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can be compared to other sulfamoyl-containing compounds, such as:
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds also exhibit enzyme inhibitory activity and are used in similar research applications.
4-Methylsulfamoylbenzeneboronic acid: This compound is used in organic synthesis and has similar chemical reactivity.
Properties
Molecular Formula |
C12H15NO4S |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
methyl 4-(methylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C12H15NO4S/c1-13-18(15,16)11-5-3-4-8-6-9(7-10(8)11)12(14)17-2/h3-5,9,13H,6-7H2,1-2H3 |
InChI Key |
WEONVQLWOKWFQH-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1CC(C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















